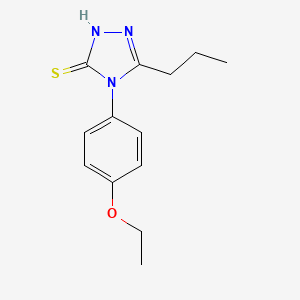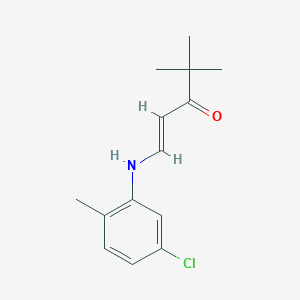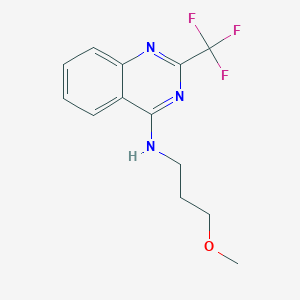![molecular formula C20H25NO4 B4624279 4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624279.png)
4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
Übersicht
Beschreibung
4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide is a useful research compound. Its molecular formula is C20H25NO4 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.17835828 g/mol and the complexity rating of the compound is 369. The solubility of this chemical has been described as 4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organogel Formation and Properties
Research on perylenetetracarboxylic diimides (PDIs) substituted with hydrophobic and hydrophilic groups has demonstrated their ability to form fluorescent organogels. These compounds, due to their amphiphilic properties and specific side-chain conformations, can assemble into structures with distinct photophysical properties, including H- and J-aggregates. Such materials are of interest for their potential applications in optoelectronics and as components in sensors or organic semiconductors (Haixia Wu et al., 2011).
Antimycobacterial Activity
A series of benzamide derivatives have been synthesized and evaluated for their antimycobacterial activity. Compounds such as 2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride showed significant activity against Mycobacterium avium subsp. paratuberculosis and Mycobacterium intracellulare. This highlights the potential use of benzamide derivatives in developing new antimicrobial agents (Jan Tengler et al., 2013).
Antioxidant Properties of Phenolic Compounds
The structure-antioxidant activity relationship of phenolic acids, including those with methoxy, phenolic hydroxyl, and carboxylic acid groups, has been studied. These compounds exhibit significant antioxidant activities, which are essential for developing new antioxidant agents in pharmaceuticals and food preservatives. Methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups, in particular, enhance the antioxidant activities of these compounds (Jinxiang Chen et al., 2020).
Synthesis of Functionalized Aromatic Compounds
Research on the synthesis of 4H-1,2-benzoxazine derivatives with various electron-withdrawing substituents on the benzene ring has paved the way for new synthetic methodologies. These heterocycles serve as potent intermediates for creating oxygen-functionalized aromatic compounds, highlighting their importance in organic synthesis and material science (Satoshi Nakamura et al., 2003).
Eigenschaften
IUPAC Name |
4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-3-4-13-24-17-10-8-16(9-11-17)20(22)21-12-14-25-19-7-5-6-18(15-19)23-2/h5-11,15H,3-4,12-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIRSIMQKCEZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669333 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4624208.png)

![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid](/img/structure/B4624223.png)
![N-{4-[5-(ethylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4624225.png)

![2-[9-(5-chloro-2-prop-2-ynoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid](/img/structure/B4624231.png)
![3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4624236.png)
![diethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4624250.png)
![cyclohexyl {[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetate](/img/structure/B4624263.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4624271.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4624274.png)
![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4624291.png)
![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-chloro-4-methylbenzamide](/img/structure/B4624308.png)
